2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
Overview
Description
Piperazinedione is a class of organic compounds that contain a piperazine ring which has two ketone groups at the 2 and 5 positions . The specific compound you mentioned seems to have additional alkyl groups attached to it, which could potentially affect its properties and reactivity.
Synthesis Analysis
The synthesis of such compounds typically involves the cyclization of suitable precursors, often diamines or dicarboxylic acids . The exact method would depend on the specific substituents present on the piperazinedione ring.Molecular Structure Analysis
The piperazinedione ring is a six-membered ring with two nitrogen atoms and two carbonyl groups . The presence of the carbonyl groups and the nitrogen atoms can result in the formation of hydrogen bonds, which could affect the compound’s solubility and reactivity.Chemical Reactions Analysis
Piperazinediones can undergo a variety of reactions, including reactions at the carbonyl group (such as reduction or condensation reactions) or at the nitrogen atoms (such as alkylation or acylation reactions) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the carbonyl groups in piperazinediones) can increase a compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
2,5-Piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, have been synthesized and structurally characterized, indicating their potential as building blocks in chemical synthesis. These compounds exhibit characteristics like monoclinic crystal systems and are stabilized by van der Waals and dipole-dipole forces (Zhang, Wen, Tang, & Li, 2007).
Templates for Amino Acid Derivatives
Methylene piperazine-2,5-diones, including derivatives of 2,5-piperazinedione, are vital intermediates for synthesizing amino acid derivatives. They demonstrate notable chiral induction in carbon-carbon bond-forming reactions, highlighting their significance in organic chemistry and drug synthesis (Chai & King, 1995).
Antispasmodic Activity
Some derivatives of 2,5-piperazinedione, such as 1-methyl-2,5-piperazinedione, have shown significant antispasmodic activity, suggesting their potential therapeutic applications (Foye & Kay, 1960).
Building Blocks for Heterocycles
2,5-Piperazinediones are considered privileged building blocks for synthesizing various heterocyclic systems. This versatility includes the creation of bioactive compounds and natural products, emphasizing their broad utility in pharmaceutical and synthetic chemistry (González, Ortín, de la Cuesta, & Menéndez, 2012).
Synthesis of Natural Products
These compounds are also instrumental in the total synthesis of natural products like albonoursin, demonstrating their applicability in complex organic syntheses and the development of bioactive molecules (Shin, Chigira, Masaki, & Ota, 1969).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXUFYJMBDYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439982 | |
Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |
CAS RN |
104068-43-1 | |
Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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